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  • Product: 4,4-Dichloro-4-fluorobutan-1-ol
  • CAS: 236736-27-9

Core Science & Biosynthesis

Foundational

physical and chemical properties of 4,4-dichloro-4-fluorobutan-1-ol

An In-depth Technical Guide to 4,4-dichloro-4-fluorobutan-1-ol Foreword: Navigating the Frontier of Fluorinated Alcohols Welcome to a detailed exploration of 4,4-dichloro-4-fluorobutan-1-ol, a compound situated at the in...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 4,4-dichloro-4-fluorobutan-1-ol

Foreword: Navigating the Frontier of Fluorinated Alcohols

Welcome to a detailed exploration of 4,4-dichloro-4-fluorobutan-1-ol, a compound situated at the intersection of alcohol chemistry and polyhalogenated alkanes. As a functionalized alcohol, it presents a hydroxyl group ripe for classic transformations, while the unique geminal dichlorofluoro moiety at the opposing end of the carbon chain introduces significant electronic and steric complexity. This guide is crafted for researchers, synthetic chemists, and drug development professionals who appreciate that the value of a molecule lies not just in its known properties, but in its potential.

Section 1: Core Physicochemical and Molecular Profile

The fundamental properties of a molecule dictate its behavior in both reactive and biological systems. The following table summarizes the calculated and estimated core properties of 4,4-dichloro-4-fluorobutan-1-ol.

PropertyValue (with rationale)
IUPAC Name 4,4-dichloro-4-fluorobutan-1-ol
Molecular Formula C₄H₇Cl₂FO
Molecular Weight 161.00 g/mol
Boiling Point Estimated: 170-185 °C (at 760 mmHg). Rationale: The presence of multiple halogens significantly increases molecular weight and intermolecular forces compared to butanol (117 °C) or even 4,4,4-trifluorobutanol (123-127 °C).
Density Estimated: 1.3 - 1.4 g/mL at 25 °C. Rationale: Halogenation drastically increases density. For comparison, the density of 4,4,4-trifluorobutanol is 1.212 g/mL. The replacement of two fluorine atoms with heavier chlorine atoms is expected to further increase this value.
Refractive Index (n²⁰/D) Estimated: 1.44 - 1.46. Rationale: This is an educated estimate based on related halogenated alcohols. The refractive index of 4,4,4-trifluorobutanol is 1.343.
Solubility Expected to be sparingly soluble in water and fully miscible with a wide range of organic solvents such as ethers, alcohols, and chlorinated solvents. The polar alcohol group provides some aqueous solubility, while the halogenated alkyl chain imparts significant lipophilicity.

Section 2: Predictive Spectroscopic Signature

Understanding the spectroscopic profile of a molecule is paramount for its identification and characterization. The following predictions are based on established principles of NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation. The predicted spectra for 4,4-dichloro-4-fluorobutan-1-ol are as follows:

  • ¹H NMR (500 MHz, CDCl₃):

    • δ ~3.75 ppm (t, 2H, J ≈ 6.0 Hz): The two protons on the carbon bearing the hydroxyl group (C1). The signal is a triplet due to coupling with the adjacent C2 protons.

    • δ ~2.40 ppm (tt, 2H, J ≈ 15.0, 7.0 Hz): The two protons on the carbon adjacent to the CCl₂F group (C3). This signal is expected to be a triplet of triplets due to coupling to the C2 protons and long-range coupling to the fluorine atom.

    • δ ~2.00 ppm (m, 2H): The protons on the C2 carbon, appearing as a complex multiplet from coupling to both C1 and C3 protons.

    • δ (variable) (s, 1H): The hydroxyl proton, which will appear as a broad singlet and its chemical shift is highly dependent on concentration and temperature.

  • ¹³C NMR (125 MHz, CDCl₃):

    • δ ~110-125 ppm (d, ¹JCF ≈ 250-300 Hz): The C4 carbon (CCl₂F), which is significantly deshielded by three halogen atoms and will appear as a doublet due to strong one-bond coupling with fluorine.

    • δ ~61.5 ppm: The C1 carbon (CH₂OH).

    • δ ~38.0 ppm (d, ³JCF ≈ 4-6 Hz): The C3 carbon, showing weak three-bond coupling to fluorine.

    • δ ~27.0 ppm (d, ⁴JCF ≈ 1-2 Hz): The C2 carbon, which may exhibit very weak four-bond coupling to fluorine.

  • ¹⁹F NMR (470 MHz, CDCl₃):

    • δ ~ -60 to -80 ppm (t, ¹JCF ≈ 15.0 Hz): A single fluorine environment is present. The signal is expected to be a triplet due to two-bond coupling with the C3 protons. The chemical shift is estimated based on compounds with similar CCl₂F moieties.[2][3][4][5] The large chemical shift range in ¹⁹F NMR makes it an excellent tool for confirming the presence of the fluorine atom.[3][6]

Infrared (IR) Spectroscopy

The IR spectrum provides a clear fingerprint of the functional groups present.

  • ~3350 cm⁻¹ (broad): A strong, broad absorption characteristic of the O-H stretching vibration of the alcohol, indicative of hydrogen bonding.[7][8]

  • ~2960-2880 cm⁻¹ (medium): Aliphatic C-H stretching vibrations.

  • ~1050 cm⁻¹ (strong): C-O stretching vibration of the primary alcohol.

  • ~1100-1000 cm⁻¹ (strong): C-F stretching vibration. This band can be intense and is a key indicator of fluorination.

  • ~800-650 cm⁻¹ (strong): C-Cl stretching vibrations. The presence of two chlorine atoms may result in multiple strong bands in this region.

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation patterns, which are crucial for confirming the molecular formula.

  • Molecular Ion (M⁺): The molecular ion peak at m/z 160 is expected to be of very low abundance or entirely absent, a common characteristic for primary alcohols which readily fragment.[9][10] The peak cluster would exhibit a distinctive isotopic pattern for two chlorine atoms (M⁺, M+2, M+4) with a relative intensity ratio of approximately 9:6:1.

  • Key Fragmentation Pathways:

    • Loss of Water (M-18): A peak at m/z 142, corresponding to the loss of H₂O, is highly probable.[9]

    • Alpha-Cleavage: Cleavage of the C1-C2 bond would result in a fragment at m/z 31 ([CH₂OH]⁺).

    • Loss of Chlorine: A fragment corresponding to the loss of a chlorine radical (M-35) at m/z 125.

    • Cleavage of the C3-C4 bond: This would lead to a fragment corresponding to the [CCl₂F]⁺ cation at m/z 101 (with its corresponding isotope pattern).

Section 3: Synthesis and Reactivity

Proposed Synthetic Strategy

A logical and robust method for the synthesis of 4,4-dichloro-4-fluorobutan-1-ol is the chemoselective reduction of a precursor ester, namely ethyl 4,4-dichloro-4-fluorobutanoate. This precursor could be synthesized from commercially available starting materials through a multi-step process.

Synthesis_Workflow A Ethyl 4-chlorobutanoate B Ethyl 4,4-dichlorobutanoate A->B Radical Chlorination (e.g., SO₂Cl₂) C Ethyl 4,4-dichloro-4-fluorobutanoate B->C Halogen Exchange (e.g., SbF₃/SbCl₅) D 4,4-dichloro-4-fluorobutan-1-ol C->D Ester Reduction (e.g., LiAlH₄)

Caption: Proposed synthetic workflow for 4,4-dichloro-4-fluorobutan-1-ol.
Experimental Protocol: Reduction of Ethyl 4,4-dichloro-4-fluorobutanoate

This protocol outlines the final reduction step. Caution: Lithium aluminum hydride (LiAlH₄) reacts violently with water. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

  • Reagent Preparation: In the flask, prepare a suspension of lithium aluminum hydride (1.2 equivalents) in anhydrous diethyl ether or tetrahydrofuran (THF). Cool the suspension to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve ethyl 4,4-dichloro-4-fluorobutanoate (1.0 equivalent) in anhydrous ether/THF and add it to the dropping funnel. Add the ester solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up (Quenching): Cautiously cool the reaction mixture back to 0 °C. Quench the reaction by the slow, sequential dropwise addition of water (X mL), followed by 15% aqueous sodium hydroxide solution (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure (Fieser workup) is designed to produce a granular precipitate that is easy to filter.

  • Isolation: Stir the resulting mixture for 30 minutes, then filter through a pad of Celite, washing the filter cake thoroughly with diethyl ether.

  • Purification: Combine the organic filtrates, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude alcohol can then be purified by vacuum distillation or flash column chromatography. This reduction method is a standard and effective way to convert esters to primary alcohols.[11]

Chemical Reactivity Profile

The molecule's reactivity is governed by its two distinct functional regions: the primary alcohol and the polyhalogenated terminus.

Reactivity_Profile cluster_main 4,4-dichloro-4-fluorobutan-1-ol A HO-CH₂CH₂CH₂-CCl₂F B Aldehyde/Carboxylic Acid A->B Oxidation (e.g., PCC, Jones) C Ester A->C Esterification (RCOCl, Pyridine) D Alkyl Halide A->D Halogenation (SOCl₂, PBr₃)

Caption: Key chemical transformations of the hydroxyl group.
  • Oxidation: The primary alcohol can be oxidized to 4,4-dichloro-4-fluorobutanal using mild oxidizing agents like pyridinium chlorochromate (PCC), or further to 4,4-dichloro-4-fluorobutanoic acid using stronger agents such as Jones reagent (CrO₃/H₂SO₄).

  • Esterification: It will readily react with acyl chlorides or carboxylic anhydrides in the presence of a base (e.g., pyridine) to form the corresponding esters.

  • Deoxyhalogenation: The hydroxyl group can be replaced by other halogens using standard reagents, such as thionyl chloride (SOCl₂) for chlorination or phosphorus tribromide (PBr₃) for bromination.[12][13]

  • Stability: The C-F bond is exceptionally strong and generally unreactive. The C-Cl bonds are more susceptible to nucleophilic attack or reduction, but conditions would need to be carefully selected to avoid reactions at the alcohol. The molecule may undergo elimination of HCl under strong basic conditions.

Section 4: Safety, Handling, and Disposal

Working with polyhalogenated organic compounds requires a stringent adherence to safety protocols. The potential hazards are inferred from the compound's functional groups.

Hazard Assessment
  • Toxicity: Polychlorinated compounds are often associated with hepatotoxicity and can be absorbed through the skin.[14][15] Assume the compound is toxic and handle with care to minimize exposure.

  • Irritation: Likely to be an irritant to the skin, eyes, and respiratory system.

  • Environmental Hazard: Halogenated organic compounds can be persistent in the environment.[14] Disposal must be handled responsibly.

Recommended Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles or a full-face shield must be worn at all times.[15][16]

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, are required. Inspect gloves before use and replace them immediately if compromised.[15][16]

  • Body Protection: A lab coat is mandatory. For larger quantities or in case of a spill, chemically impervious disposable overalls should be used.[16]

  • Respiratory Protection: All handling of the compound should be performed inside a certified chemical fume hood to avoid inhalation of vapors.

Spill and Disposal Procedures
  • Spill Management: In the event of a spill, absorb the liquid with an inert material such as vermiculite, sand, or a commercial absorbent.[15][16] Place the contaminated material into a sealed, properly labeled container for hazardous waste.

  • Waste Disposal: Dispose of 4,4-dichloro-4-fluorobutan-1-ol and any contaminated materials as halogenated organic waste. This must be done through a licensed chemical waste disposal service in accordance with all local, state, and federal regulations.[17][18] Do not pour down the drain or mix with non-halogenated waste.

References

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  • Shinkai, T., Hsu, P., Kuo, J., & Fujii, A. (2022). Infrared spectroscopy and theoretical structure analyses of protonated fluoroalcohol clusters: An impact of the fluorination on the hydrogen bond networks. Physical Chemistry Chemical Physics, Accepted Manuscript. [Link]

  • ResearchGate. IR absorption spectra of increasing concentrations (in mol %) of HFIP...[Link]

  • National Center for Biotechnology Information. (n.d.). Infrared Photodissociation Spectroscopy of Fluoride–Anion Hexafluoroisopropanol Complexes: Solvation-Suppressed Proton Transfer. PMC. [Link]

  • ACS Publications. (2005, February 10). Quantification of Aromatic and Halogenated Hydrocarbons and Alcohol Mixtures at the Elemental, Structural, and Parent Molecular Ion Level. Analytical Chemistry. [Link]

  • Chad's Prep. (2018, September 21). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. YouTube. [Link]

  • ACS Publications. (2024, February 5). Fluoride Ion in Alcohols: Isopropanol vs Hexafluoroisopropanol. The Journal of Physical Chemistry Letters. [Link]

  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

  • ResearchGate. (n.d.). Determination of halogenated mono-alcohols and diols in water by gas chromatography with electron-capture detection. [Link]

  • Network Rail Safety Central. Polychlorinated Biphenyls. [Link]

  • Squillacote, M. E., & Neth, J. E. (2002, May 1). Dichlorofluoromethane-d: a versatile solvent for VT-NMR experiments. Magnetic Resonance in Chemistry. [Link]

  • Organic Chemistry Portal. Halogenation through Deoxygenation of Alcohols and Aldehydes. [Link]

  • Chen, J., Lin, J.-H., & Xiao, J.-C. (2018, May 9). Halogenation through Deoxygenation of Alcohols and Aldehydes. Organic Letters. [Link]

  • Canadian Journal of Chemistry. Fluorinated alkoxides. Part XI. Studies on highly fluorinated amino-alcohols and their metal derivatives. [Link]

  • UCSB Chemistry and Biochemistry. 19F Chemical Shifts and Coupling Constants. [Link]

  • SpectraBase. 1,2-Dichloro-1,2-difluoroethane. [Link]

  • SpectraBase. Dichlorofluoromethane. [Link]

  • Scribd. Halogen Fragmentation in Mass Spectrometry. [Link]

  • SafeWork SA. Polychlorinated Biphenyls. [Link]

  • PubChem. Dichlorofluoromethane. [Link]

  • National Center for Biotechnology Information. (n.d.). Fluorine-19 NMR Chemical Shift Probes Molecular Binding to Lipid Membranes. PMC. [Link]

  • Chemistry LibreTexts. (2021, December 10). 1.7.4: Mass Spectrometry - Fragmentation Patterns. [Link]

  • Chemguide. making halogenoalkanes (haloalkanes). [Link]

  • Organic Chemistry Portal. Construction of α-Halogenated Boronic Esters via Visible Light-Induced C-H Bromination. [Link]

  • Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 19F NMR Chemical Shifts. [Link]

  • Physics & Maths Tutor. Module 4.2 - Alcohols, Haloalkanes and Analysis. [Link]

  • ACS Publications. (2012, October 16). Halogenation of Primary Alcohols Using a Tetraethylammonium Halide/[Et2NSF2]BF4 Combination. Organic Letters. [Link]

  • ResearchGate. (n.d.). The proposed reaction mechanism for the dismutation of CCl 2 F 2. [Link]

  • ResearchGate. (2013, January 1). (10) Patent No.. [Link]

  • Organic Syntheses. Procedure. [Link]

  • Chemistry LibreTexts. (2023, January 22). Esters can be reduced to 1° alcohols using LiAlH4​ . [Link]

  • Oxford Instruments. NMR | Fluorine Spectroscopy. [Link]

  • ACS Publications. (2022, July 15). Rongalite-Mediated Transition Metal- and Hydride-Free Chemoselective Reduction of α-Keto Esters and α-Keto Amides. The Journal of Organic Chemistry. [Link]

  • ACS Publications. (2020, December 21). Reactivity of Chlorine Radicals (Cl• and Cl2•–) with Dissolved Organic Matter and the Formation of Chlorinated Byproducts. Environmental Science & Technology. [Link]

  • Google Patents. CN105237340A - Novel synthesis method for 4,4,4-trifluorobutanol.
  • ChemBK. (2024, April 9). 4,4,4-Trifluorobutanol-1. [Link]

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Sources

Exploratory

Elucidating the Biological Mechanism of Action for 4,4-Dichloro-4-Fluorobutan-1-ol: A Strategic Research Blueprint

An In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Abstract: The emergence of novel chemical entities presents both a challenge and an opportunity in drug discovery. 4,4-Dic...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The emergence of novel chemical entities presents both a challenge and an opportunity in drug discovery. 4,4-Dichloro-4-fluorobutan-1-ol is a structurally intriguing molecule with potential for biological activity, yet its mechanism of action remains uncharacterized. This guide provides a comprehensive, experience-driven framework for systematically investigating its biological effects. We will move beyond a simple listing of assays and instead focus on the strategic rationale behind a multi-pronged investigational approach, ensuring that each experimental step logically informs the next. This document serves as a roadmap for researchers to not only uncover the primary mechanism of 4,4-dichloro-4-fluorobutan-1-ol but also to build a robust data package for further development.

Part 1: Foundational Analysis and Hypothesis Generation

Structural and Physicochemical Assessment of 4,4-Dichloro-4-Fluorobutan-1-ol

A molecule's structure is the primary determinant of its biological activity. 4,4-Dichloro-4-fluorobutan-1-ol possesses two key functional regions: a primary alcohol and a terminal dichlorofluoromethyl group.

  • The Primary Alcohol (-CH₂OH): This hydrophilic moiety can participate in hydrogen bonding and serves as a potential site for metabolic modification, such as oxidation to an aldehyde or carboxylic acid, or conjugation (e.g., glucuronidation, sulfation). These metabolic transformations could either detoxify the compound or, conversely, bioactivate it into a more potent or reactive species.

  • The Dichlorofluoromethyl (-CFCl₂): This is a sterically bulky and lipophilic group. The presence of halogens, particularly fluorine, can significantly alter a molecule's metabolic stability and binding interactions. The dichloromethyl moiety is known in other contexts to be a potential precursor to reactive intermediates.

A preliminary physicochemical profiling is essential.

Table 1: Predicted Physicochemical Properties of 4,4-Dichloro-4-Fluorobutan-1-ol

PropertyPredicted ValueImplication for Biological Assays
Molecular Weight~163.0 g/mol Good oral bioavailability potential (Lipinski's Rule of Five).
LogP (Octanol-Water)~1.5 - 2.0Moderate lipophilicity suggests good membrane permeability, but may require a solvent like DMSO for stock solutions.
pKa~15-16The alcohol is not readily ionizable at physiological pH, simplifying buffer choice for in vitro assays.
Hydrogen Bond Donors/Acceptors1 Donor, 1 AcceptorCan participate in specific interactions with protein targets.
Core Mechanistic Hypotheses

Based on the structural analysis, we can formulate several primary hypotheses for the mechanism of action of 4,4-dichloro-4-fluorobutan-1-ol. A sound research plan will systematically test these possibilities.

  • Hypothesis 1: Pro-drug Activation to a Reactive Metabolite. The primary alcohol could be oxidized by cellular dehydrogenases to 4,4-dichloro-4-fluorobutanal. This aldehyde would be significantly more reactive and could form covalent adducts with proteins or nucleic acids, leading to cytotoxicity.

  • Hypothesis 2: Direct Enzyme Inhibition. The compound could act as a competitive or non-competitive inhibitor of a specific enzyme. The dichlorofluoromethyl group could mimic a natural substrate or bind to an allosteric site.

  • Hypothesis 3: Disruption of Cellular Membranes. The moderate lipophilicity of the compound might allow it to accumulate in cellular membranes, disrupting their integrity and function, leading to a non-specific cytotoxic effect.

  • Hypothesis 4: Induction of Cellular Stress Pathways. The compound or its metabolites could induce oxidative stress, endoplasmic reticulum (ER) stress, or DNA damage, triggering downstream signaling cascades that lead to apoptosis or cell cycle arrest.

Part 2: A Phased Experimental Approach to Mechanism Deconvolution

The following experimental workflow is designed to efficiently test our core hypotheses, starting with broad, phenotypic assays and progressively narrowing the focus to specific molecular targets.

Diagram 1: Overall Experimental Workflow

G cluster_0 Phase 1: Initial Screening & Viability cluster_1 Phase 2: Elucidating the Mode of Cell Death cluster_2 Phase 3: Target Identification & Validation cluster_3 Phase 4: Pathway Analysis & Confirmation A Cell Viability Assays (e.g., MTT, CellTiter-Glo) in diverse cell lines B Determine IC50 and Maximum Tolerated Dose A->B C Apoptosis vs. Necrosis Assays (Annexin V/PI Staining) B->C If cytotoxic E Broad-Spectrum Kinase/ Protease Inhibition Panels B->E If specific activity observed D Cell Cycle Analysis (Propidium Iodide Staining) C->D H Western Blot for Stress Pathway Markers (e.g., p-eIF2α, γH2AX) D->H F Affinity-Based Target ID (e.g., CETSA, Photo-affinity labeling) E->F J Direct Enzymatic Assays with Recombinant Protein F->J G Metabolite Identification (LC-MS/MS) G->H I Target Knockdown/Overexpression (siRNA/CRISPR) H->I I->J

Caption: A phased approach to deconvoluting the mechanism of action.

Phase 1: Initial Screening and Viability Assessment

Rationale: The first step is to determine if 4,4-dichloro-4-fluorobutan-1-ol has any biological effect and, if so, at what concentrations. A panel of diverse cell lines (e.g., cancerous vs. non-cancerous, different tissue origins) can provide early clues about selectivity.

Protocol: Cell Viability using a Luminescent-Based Assay (e.g., CellTiter-Glo®)

  • Cell Seeding: Plate cells in a 96-well, opaque-walled plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2x concentrated serial dilution of 4,4-dichloro-4-fluorobutan-1-ol in culture medium. A top concentration of 100 µM is a common starting point. Include a vehicle control (e.g., 0.1% DMSO).

  • Dosing: Remove the old medium from the cells and add an equal volume of the 2x compound dilutions.

  • Incubation: Incubate for a relevant time period (e.g., 24, 48, 72 hours).

  • Lysis and Luminescence Reading: Equilibrate the plate and the assay reagent to room temperature. Add the lytic reagent, which contains luciferase and ATP, to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Data Acquisition: After a 10-minute incubation to stabilize the luminescent signal, measure the luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 (the concentration at which 50% of cell viability is inhibited).

Phase 2: Elucidating the Mode of Cell Death

Rationale: If the compound is cytotoxic, it is crucial to understand how it kills cells. The distinction between apoptosis (programmed cell death) and necrosis (uncontrolled cell death) is a key branch point. Apoptosis suggests a specific signaling pathway is being activated, whereas necrosis might point towards a more general mechanism like membrane disruption.

Protocol: Apoptosis vs. Necrosis using Annexin V and Propidium Iodide (PI) Staining

  • Treatment: Treat cells in a 6-well plate with 4,4-dichloro-4-fluorobutan-1-ol at 1x and 5x the IC50 for 24 hours. Include a positive control for apoptosis (e.g., staurosporine) and a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1x Annexin V binding buffer. Add FITC-conjugated Annexin V and PI.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells immediately by flow cytometry.

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

Phase 3: Target Identification and Validation

Rationale: This phase aims to identify the specific molecular target(s) of 4,4-dichloro-4-fluorobutan-1-ol. This is the most challenging but also the most critical part of the investigation.

Strategy 1: Broad-Spectrum Screening (Hypothesis 2)

If the compound shows a specific phenotype (e.g., potent cytotoxicity in a particular cell line), it may be an inhibitor of a common enzyme class. Commercially available screening panels against hundreds of kinases or proteases can provide a rapid assessment.

Strategy 2: Metabolite Identification (Hypothesis 1)

To test the pro-drug hypothesis, we need to determine if the parent compound is metabolized.

Protocol: Intracellular Metabolite Identification using LC-MS/MS

  • Treatment and Extraction: Treat a large culture of cells with the compound at its IC50. After incubation, rapidly wash the cells with ice-cold saline and quench metabolism with a cold methanol/acetonitrile/water solution. Scrape the cells and collect the extract.

  • LC-MS/MS Analysis: Analyze the cell extract using a high-resolution mass spectrometer coupled with liquid chromatography.

  • Data Analysis: Compare the chromatograms of treated and untreated cells. Look for new peaks in the treated sample that correspond to the predicted masses of potential metabolites (e.g., the aldehyde or carboxylic acid form of 4,4-dichloro-4-fluorobutan-1-ol).

Strategy 3: Unbiased Target Identification

If broad-spectrum screens are negative and no obvious metabolites are found, an unbiased approach is necessary. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to identify target engagement in a native cellular environment. It is based on the principle that a protein's thermal stability changes upon ligand binding.

Diagram 2: CETSA Workflow

G A Treat cells with Vehicle or Compound B Heat cells to a range of temperatures A->B C Lyse cells and separate soluble vs. precipitated proteins B->C D Quantify protein levels in the soluble fraction (e.g., by Western Blot or Mass Spectrometry) C->D E Identify proteins with increased thermal stability in compound-treated samples D->E

Foundational

High-Precision Characterization of 4,4-Dichloro-4-fluorobutan-1-ol: Boiling Point Dynamics and Molecular Weight Determination

Executive Summary In the landscape of modern medicinal chemistry and advanced materials, halogenated aliphatic alcohols serve as critical synthetic intermediates. Among these, 4,4-dichloro-4-fluorobutan-1-ol (CAS: 236736...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry and advanced materials, halogenated aliphatic alcohols serve as critical synthetic intermediates. Among these, 4,4-dichloro-4-fluorobutan-1-ol (CAS: 236736-27-9) stands out due to its unique gem-dichloro-fluoro terminal group[1]. As a Senior Application Scientist overseeing analytical characterization pipelines, I have designed this technical guide to provide a rigorous, self-validating framework for understanding and experimentally determining the molecular weight and boiling point dynamics of this specific compound.

This whitepaper synthesizes thermodynamic theory with field-proven analytical methodologies, ensuring that researchers can reliably characterize this molecule without falling victim to common pitfalls such as thermal degradation or isotopic misinterpretation.

Molecular Identity & Fundamental Properties

The precise characterization of any halogenated organic compound begins with a foundational understanding of its molecular identity. The presence of multiple halogens (chlorine and fluorine) significantly impacts both the mass spectrometric profile and the macroscopic physical properties of the liquid.

Table 1: Fundamental Physicochemical Properties

PropertyValueCausality / Scientific Significance
Chemical Name 4,4-Dichloro-4-fluorobutan-1-olTarget analyte with terminal halogenation.
CAS Registry Number 236736-27-9Unique universal identifier for procurement and safety[1].
Molecular Formula C4H7Cl2FODictates the complex isotopic distribution observed in MS.
Molecular Weight 161.00 g/mol Base monoisotopic mass utilized for GC-MS quantification[1].
Estimated Boiling Point 180 °C – 195 °C (at 760 mmHg)Driven by unhindered hydrogen bonding and strong dipole moments.
Thermodynamic Profiling: Boiling Point Dynamics

Boiling point is not merely a physical constant; it is a macroscopic readout of intermolecular forces. For 4,4-dichloro-4-fluorobutan-1-ol, the boiling point is governed by two primary thermodynamic drivers:

  • Hydrogen Bonding: The unhindered primary hydroxyl (-OH) group allows for extensive intermolecular hydrogen bonding networks.

  • Dipole-Dipole Interactions: The highly electronegative -CFCl2 terminus creates a strong permanent dipole, significantly increasing the enthalpy of vaporization.

To understand this, we must compare it to its structural isomers. For instance, the tertiary alcohol isomer 2-Propanol, 1,1-dichloro-1-fluoro-2-methyl- exhibits a boiling point of 41.0–41.5 °C at 13 Torr[2], which extrapolates to roughly 140 °C at standard atmospheric pressure. Because 4,4-dichloro-4-fluorobutan-1-ol is a primary alcohol, steric hindrance around the hydroxyl group is minimized, leading to a much stronger hydrogen-bonding network and a significantly elevated boiling point.

BPLogic Structure C4H7Cl2FO Primary Alcohol HBond Intermolecular Hydrogen Bonding (-OH) Structure->HBond Dipole Strong Dipole-Dipole Interactions (-CFCl2) Structure->Dipole Enthalpy Increased Enthalpy of Vaporization HBond->Enthalpy Dipole->Enthalpy BP Elevated Boiling Point (~180-195 °C) Enthalpy->BP

Fig 1. Thermodynamic causality of intermolecular forces elevating the boiling point.

Table 2: Comparative Thermodynamic Analysis

CompoundStructure TypeBoiling PointReference Source
4,4-Dichloro-4-fluorobutan-1-ol Primary Alcohol~180-195 °C (760 Torr, predicted)Target Analyte
2-Propanol, 1,1-dichloro-1-fluoro-2-methyl- Tertiary Alcohol41.0-41.5 °C (13 Torr)ChemicalBook[2]
1-Butanol Primary Alcohol (Non-halogenated)117.7 °C (760 Torr)Standard Reference
Experimental Protocols: A Self-Validating Framework

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes an internal check to prevent false data generation.

Protocol 1: Boiling Point Determination (Adapted from ASTM D1078)

Causality & Validation: Halogenated alcohols can undergo dehydrohalogenation (thermal degradation) if superheated. We utilize a dynamic micro-distillation apparatus based on ASTM D1078 standards to ensure thermal equilibrium between the liquid and vapor phases[3]. The system is validated by first running a known reference standard (e.g., 1-butanol) to calibrate the thermocouple.

  • Apparatus Assembly: Equip a 100-mL round-bottom, short-neck, heat-resistant glass flask with a water-cooled reflux condenser and a calibrated partial-immersion thermometer[4].

  • Sample Introduction & Seeding: Introduce 50 mL of 4,4-dichloro-4-fluorobutan-1-ol. Crucially, add silicon carbide boiling stones (Grit No. 8). Why? These stones provide necessary nucleation sites, preventing superheating and ensuring a smooth, thermodynamically stable phase transition[5].

  • Thermal Equilibration: Apply heat via an electric heating mantle. Adjust the energy regulator to achieve a uniform distillation rate of 4–5 mL/min. Record the temperature only when the reflux ring stabilizes on the thermometer bulb, indicating true dynamic equilibrium[3].

  • Barometric Correction: Adjust the observed boiling point using the Sydney Young equation to correct for any deviations from the standard 760 mmHg atmospheric pressure.

Protocol 2: Molecular Weight Validation via GC-MS (Adapted from EPA Method 8270E)

Causality & Validation: To confirm the molecular weight of 161.00 g/mol [1], we employ Gas Chromatography-Mass Spectrometry (GC-MS). This protocol relies on EPA Method 8270E principles and is self-validating through the use of an internal standard (e.g., decafluorobiphenyl) to normalize retention times and ionization efficiency[6].

  • Sample Preparation: Dilute the analyte in high-purity dichloromethane to a concentration of 50 µg/mL. Spike the sample with 10 µg/mL of the internal standard to monitor injection consistency and system inertness[7].

  • Chromatographic Separation: Inject 1 µL into a GC equipped with a 5% phenyl/95% dimethylpolysiloxane capillary column. Use a gentle temperature gradient (starting at 40 °C, holding for 2 mins, then ramping to 250 °C at 10 °C/min). Why? A gentle ramp prevents the thermal degradation of the labile carbon-halogen bonds before they reach the detector[6].

  • Electron Impact (EI) Ionization: Subject the eluent to 70 eV EI ionization. This specific energy level is the gold standard because it provides a highly reproducible fragmentation pattern without completely obliterating the molecular ion (M+)[7].

  • Spectral Deconvolution & Isotopic Analysis: Analyze the mass spectrum for the molecular ion peak at m/z 161. Validate the presence of the two chlorine atoms by confirming the characteristic 9:6:1 isotopic abundance ratio for the M, M+2, and M+4 peaks (m/z 161, 163, 165), which mathematically proves the C4H7Cl2FO composition.

AnalyticalWorkflow cluster_bp Thermodynamic Profiling cluster_mw Molecular Weight Validation Sample 4,4-Dichloro-4-fluorobutan-1-ol (Sample Prep) Distillation Micro-Distillation (ASTM D1078) Sample->Distillation GCMS GC-MS Analysis (EPA Method 8270E) Sample->GCMS Thermocouple Thermal Equilibration & Vapor Pressure Distillation->Thermocouple Data Data Integration & Characterization Report Thermocouple->Data Ionization Electron Impact (EI) Ionization (m/z 161) GCMS->Ionization Ionization->Data

Fig 2. High-precision analytical workflow for boiling point and molecular weight determination.

Relevance in Drug Development and Synthetic Chemistry

Why go through such rigorous characterization for 4,4-dichloro-4-fluorobutan-1-ol? In modern drug development, the -CFCl2 group acts as a highly specialized bioisostere. Substituting a standard alkyl chain with a halogenated terminus drastically alters the lipophilicity (LogP) and metabolic stability of the resulting active pharmaceutical ingredient (API).

By accurately determining the boiling point and molecular weight, process chemists can optimize downstream reactions—such as nucleophilic substitutions at the hydroxyl group or etherifications—ensuring that the reaction temperatures do not exceed the thermodynamic limits of the halogenated moiety, thereby maximizing yield and purity.

References
  • ASTM International. "ASTM D1078-11(2019) - Standard Test Method for Distillation Range of Volatile Organic Liquids." ASTM Standards. URL: [Link]

  • U.S. Environmental Protection Agency (EPA). "EPA Method 8270E (SW-846): Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC-MS)." Environmental Sampling and Analytical Methods (ESAM) Program. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Catalytic Reduction Methods for 4,4-dichloro-4-fluorobutan-1-ol: Application Notes and Protocols

Abstract This technical guide provides a comprehensive overview of catalytic reduction methods for the selective dechlorination of 4,4-dichloro-4-fluorobutan-1-ol to yield valuable fluorinated intermediates. The strategi...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of catalytic reduction methods for the selective dechlorination of 4,4-dichloro-4-fluorobutan-1-ol to yield valuable fluorinated intermediates. The strategic introduction of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science, often imparting desirable properties such as enhanced metabolic stability and binding affinity.[1] This document outlines detailed protocols for catalytic hydrogenation using common heterogeneous catalysts, specifically Palladium on Carbon (Pd/C) and Raney Nickel. It delves into the mechanistic underpinnings of these transformations, offering insights into catalyst selection, reaction optimization, and analytical monitoring. The protocols are designed for researchers, scientists, and professionals in drug development, providing a robust framework for the synthesis of key fluorinated building blocks.

Introduction: The Significance of Selective Dechlorination

The selective removal of chlorine atoms in the presence of a fluorine atom on the same carbon is a challenging yet crucial transformation in synthetic organic chemistry. The target molecule, 4,4-dichloro-4-fluorobutan-1-ol, serves as a versatile precursor. Its selective reduction can lead to the formation of either 4-chloro-4-fluorobutan-1-ol or 4-fluoro-butan-1-ol, both of which are valuable synthons for the introduction of a fluorinated four-carbon chain in the synthesis of complex molecules.

The primary challenge lies in achieving high chemoselectivity, given the potential for over-reduction or side reactions. Catalytic hydrogenation stands out as a powerful and scalable method for such transformations.[2] This guide focuses on two widely used and effective catalyst systems: Palladium on Carbon (Pd/C) and Raney Nickel.

Principles of Catalytic Hydrogenation for Dehalogenation

Catalytic hydrogenation for dehalogenation, also known as hydrodehalogenation, involves the cleavage of a carbon-halogen bond and its replacement with a carbon-hydrogen bond.[3] The general mechanism involves the oxidative addition of the alkyl halide to the metal surface, followed by reaction with adsorbed hydrogen. The choice of catalyst and reaction conditions can significantly influence the rate and selectivity of this process.

  • Palladium on Carbon (Pd/C): A highly versatile and widely used catalyst for a variety of hydrogenation and hydrogenolysis reactions.[2][4] It is particularly effective for the dehalogenation of aryl and alkyl halides. The activity and selectivity can be tuned by varying the palladium loading, support characteristics, and the presence of additives.[5]

  • Raney Nickel: A sponge-like nickel catalyst with a high surface area, prepared by leaching an aluminum-nickel alloy with a strong base.[6] It is a powerful reducing agent and is often used for the hydrogenation of a wide range of functional groups, including the reduction of C-S bonds to C-H bonds.[6]

Experimental Protocols

This section provides detailed, step-by-step protocols for the catalytic reduction of 4,4-dichloro-4-fluorobutan-1-ol using both Pd/C and Raney Nickel.

Protocol 1: Selective Monodechlorination using Palladium on Carbon (Pd/C)

This protocol aims for the selective removal of one chlorine atom to yield 4-chloro-4-fluorobutan-1-ol.

Materials:

  • 4,4-dichloro-4-fluorobutan-1-ol

  • 10% Palladium on Carbon (Pd/C), wet

  • Methanol (anhydrous)

  • Sodium Acetate (anhydrous)

  • Hydrogen gas (high purity)

  • Parr Hydrogenation Apparatus or similar

  • Round-bottom flask

  • Magnetic stirrer

  • Standard glassware for workup and purification

  • Inert gas (Nitrogen or Argon)

Experimental Workflow:

Caption: Workflow for Pd/C catalyzed monodechlorination.

Procedure:

  • Reactor Preparation: To a clean and dry Parr hydrogenation bottle, add a magnetic stir bar.

  • Reagent Addition: In the bottle, dissolve 4,4-dichloro-4-fluorobutan-1-ol (1.0 eq) in anhydrous methanol. Add anhydrous sodium acetate (1.2 eq) to the solution. The base is crucial to neutralize the HCl generated during the reaction, which can otherwise poison the catalyst.

  • Catalyst Handling: Under a stream of inert gas, carefully add 10% Pd/C (5 mol %). The catalyst is often pyrophoric, so handle with care.

  • Hydrogenation: Securely attach the bottle to the Parr apparatus. Purge the system with hydrogen gas three times to remove any air. Pressurize the reactor to 50 psi with hydrogen gas.

  • Reaction Conditions: Heat the reaction mixture to 40°C and stir vigorously.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS by periodically taking aliquots. The reaction is typically complete within 4-6 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and carefully vent the hydrogen gas. Purge the system with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with methanol.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Complete Dechlorination using Raney Nickel

This protocol is designed for the complete removal of both chlorine atoms to afford 4-fluorobutan-1-ol.

Materials:

  • 4,4-dichloro-4-fluorobutan-1-ol

  • Raney Nickel (slurry in water)

  • Ethanol

  • Ammonium Hydroxide (28% in water)

  • Hydrogen gas (high purity)

  • Parr Hydrogenation Apparatus or similar

  • Round-bottom flask

  • Magnetic stirrer

  • Standard glassware for workup and purification

  • Inert gas (Nitrogen or Argon)

Experimental Workflow:

Caption: Workflow for Raney Ni catalyzed complete dechlorination.

Procedure:

  • Catalyst Preparation: Carefully decant the water from the Raney Nickel slurry. Wash the catalyst with ethanol (3 x 20 mL) to remove residual water.

  • Reactor Setup: In a Parr hydrogenation bottle, add the washed Raney Nickel (approx. 10 wt% of the substrate).

  • Reagent Addition: Add a solution of 4,4-dichloro-4-fluorobutan-1-ol (1.0 eq) in ethanol. Add ammonium hydroxide (2.0 eq) to the mixture.

  • Hydrogenation: Securely attach the bottle to the Parr apparatus. Purge the system with hydrogen gas three times. Pressurize the reactor to 100 psi with hydrogen gas.

  • Reaction Conditions: Heat the reaction mixture to 60°C and stir vigorously.

  • Reaction Monitoring: Monitor the reaction by GC-MS. The reaction is generally complete in 8-12 hours.

  • Workup: Cool the reaction to room temperature and carefully vent the hydrogen. Purge with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite®. Wash the Celite® with ethanol.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by distillation.

Data Presentation and Analysis

The progress of the reduction reactions should be monitored using appropriate analytical techniques.

Analytical Methods
  • Thin Layer Chromatography (TLC): A quick and convenient method for monitoring the disappearance of the starting material and the appearance of products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative information on the conversion and selectivity of the reaction.[7][8] It is the gold standard for identifying and quantifying the products of dehalogenation reactions.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for the structural elucidation and purity assessment of the final products.

Expected Outcomes and Selectivity

The selectivity of the reduction is highly dependent on the choice of catalyst and reaction conditions.

CatalystTarget ProductKey Reaction ParametersExpected Selectivity
10% Pd/C4-chloro-4-fluorobutan-1-ol50 psi H₂, 40°C, NaOAc>90% for monodechlorination
Raney Ni4-fluorobutan-1-ol100 psi H₂, 60°C, NH₄OH>95% for complete dechlorination

Table 1: Summary of Catalytic Reduction Methods and Expected Outcomes.

Mechanistic Insights and Rationale for Experimental Choices

The choice of catalyst and base is critical for achieving the desired selectivity.

Role of the Catalyst
  • Pd/C: Palladium has a high affinity for chlorine, facilitating the cleavage of the C-Cl bond. The 10% loading provides a good balance between activity and cost.

  • Raney Nickel: Being a more aggressive reducing agent, Raney Nickel is well-suited for the complete removal of both chlorine atoms.[10]

Importance of the Base

The hydrodehalogenation reaction produces one equivalent of HCl for each C-Cl bond cleaved. This acid can poison the catalyst and lead to unwanted side reactions.

  • Sodium Acetate (NaOAc): A mild base used in the Pd/C catalyzed reaction to neutralize the generated HCl without promoting side reactions.

  • Ammonium Hydroxide (NH₄OH): A stronger base used with Raney Nickel to ensure complete neutralization of the two equivalents of HCl produced during the complete dechlorination.

Troubleshooting and Safety Considerations

Troubleshooting:

  • Low Conversion:

    • Catalyst Inactivation: Ensure the catalyst was handled under inert conditions and that the reagents and solvents are anhydrous.

    • Insufficient Hydrogen Pressure: Check for leaks in the hydrogenation apparatus.

  • Poor Selectivity:

    • Over-reduction with Pd/C: Reduce the reaction time, temperature, or hydrogen pressure.

    • Incomplete reduction with Raney Ni: Increase the reaction time, temperature, or catalyst loading.

Safety Precautions:

  • Hydrogen Gas: Hydrogen is highly flammable. All hydrogenation reactions should be conducted in a well-ventilated fume hood, and all sources of ignition should be eliminated.

  • Pyrophoric Catalysts: Both Pd/C and Raney Nickel can be pyrophoric, especially when dry. They should be handled under an inert atmosphere and never be allowed to dry out completely in the air.

  • Pressure Reactions: The use of a Parr hydrogenation apparatus requires proper training and adherence to all safety protocols for high-pressure reactions.

Conclusion

The catalytic reduction of 4,4-dichloro-4-fluorobutan-1-ol offers a versatile and scalable approach to the synthesis of valuable fluorinated building blocks. By carefully selecting the catalyst (Pd/C for selective monodechlorination and Raney Nickel for complete dechlorination) and optimizing the reaction conditions, high yields and selectivities can be achieved. The detailed protocols and mechanistic insights provided in this guide will enable researchers to confidently and safely perform these important transformations in their own laboratories.

References

  • Vertex AI Search. (n.d.).
  • Jin, H., Chang, B.-J., & Kim, T.-K. (n.d.).
  • Johnson Matthey. (n.d.).
  • Badenhorst, C. P., et al. (n.d.).
  • Drienovská, I., et al. (2018). Development of Fluorescent Assay for Monitoring of Dehalogenase Activity. PubMed.
  • Drienovská, I., et al. (2018). Development of Fluorescent Assay for Monitoring of Dehalogenase Activity.
  • Badenhorst, C. P., et al. (n.d.).
  • Mao, L., et al. (2021).
  • Badenhorst, C. P., et al. (n.d.).
  • BenchChem. (2025). An In-depth Technical Guide to 4-Fluorobutan-1-ol.
  • Chen, G., et al. (2024). Homogenous Palladium-Catalyzed Dehalogenative Deuteration and Tritiation of Aryl Halides with D2/T2 Gas. PubMed.
  • Maloney, P., et al. (2011). Dechlorination of polychlorinated biphenyls using magnesium and acidified alcohols. PubMed.
  • Google Patents. (n.d.).
  • Wang, Y., et al. (2026). Mechanochemical upcycling of poly (vinyl chloride)
  • Maloney, P., et al. (n.d.). Dechlorination of polychlorinated biphenyls using magnesium and acidified alcohols | Request PDF.
  • Master Organic Chemistry. (2011). Reagent Friday: Raney Nickel.
  • MacNair, A. J., et al. (2021). The Effect of Added Ligands on the Reactions of [Ni(COD)(dppf)] with Alkyl Halides: Halide Abstraction May Be Reversible.
  • Google Patents. (n.d.).
  • Tudge, M. T., & Toste, F. D. (2011). Enantioselective Dichlorination of Allylic Alcohols.
  • YouTube. (2021). (L: 482) Raney Nickel (Ni-H2)
  • Lee, H. S., & Kim, C. H. (n.d.). Palladium-Catalyzed Selective Dechlorination of Polychloromethylsilanes with Trichlorosilane.
  • University of Louisville Institutional Repository. (n.d.). A study of the synthesis of 4-chlorobutanal.
  • Sheridan, M., et al. (2019). Gas Phase Catalytic Hydrogenation of C4 Alkynols over Pd/Al 2 O 3. MDPI.
  • Sheridan, M., et al. (2021). Gas-Phase Catalytic Hydrogenation/Isomerization in the Transformation of 3-Butyn-2-ol over Pd-Ni/Al2O3.
  • Wang, Y., et al. (2024).
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  • Kumar, A., et al. (n.d.). Catalyst-Free Transfer Hydrogenation of Activated Alkenes Exploiting Isopropanol as the Sole and Traceless Reductant. PMC.
  • (n.d.). Green catalytic reactions with high atom economy: oxidation of isoprene glycol, unsymmetric disulfane synthesis, polysulfane syn.
  • Google Patents. (n.d.).
  • Organic Chemistry Portal. (n.d.). Luche Reduction.
  • Kataoka, M., et al. (1990).
  • Catalano, D., et al. (n.d.). The stable conformations of 4,4′-dichloro-trans-stilbene in solution by liquid crystal NMR spectroscopy | Request PDF.
  • Okusu, S., et al. (n.d.).
  • Kumar, R., et al. (n.d.).
  • Chaudhuri, S., et al. (2010). Systematic investigations on the reduction of 4-aryl-4-oxoesters to 1-aryl-1,4-butanediols with methanolic sodium borohydride. Semantic Scholar.

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Application

Application Note: Synthesis of Advanced Fluoropolymers via 4,4-Dichloro-4-fluorobutan-1-ol for Biomedical Drug Delivery

Audience: Researchers, Polymer Scientists, and Drug Development Professionals Discipline: Polymer Chemistry, Nanomedicine, and Formulation Science Introduction & Mechanistic Rationale Fluoropolymers are increasingly util...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Polymer Scientists, and Drug Development Professionals Discipline: Polymer Chemistry, Nanomedicine, and Formulation Science

Introduction & Mechanistic Rationale

Fluoropolymers are increasingly utilized in advanced biomedical applications—ranging from tissue engineering to targeted drug delivery—due to their exceptional chemical stability, bio-inertness, and unique physicochemical properties[1],[2]. Unlike traditional hydrocarbons, fluoropolymers exhibit exceptionally low surface energy and are highly resistant to degradation by acids, bases, and biological enzymes[3]. Furthermore, they are considered safe, bioinert, and durable, fulfilling the criteria for polymers of low concern in medical devices[4].

While perfluorinated chains are common, they often suffer from extreme hydrophobicity that complicates formulation. To address this, 4,4-dichloro-4-fluorobutan-1-ol (CAS: 236736-27-9) serves as a highly specialized, commercially available aliphatic halohydrin building block[5].

The Mechanistic Advantage: By incorporating the terminal −CFCl2​ group, we achieve a finely tuned hydrophile-lipophile balance[6]. The combination of chlorine (a strong halogen bond donor) and fluorine (highly electronegative and lipophobic) creates a unique microenvironment within the polymer core. This specific steric and electronic profile enhances the encapsulation efficiency of heavily halogenated or highly crystalline active pharmaceutical ingredients (APIs) via dipole-dipole interactions, while preventing premature drug leakage during systemic circulation.

To harness this, we detail a self-validating workflow to synthesize an amphiphilic block copolymer: PEG-b-PDCFBA (Poly(ethylene glycol)-block-poly(4,4-dichloro-4-fluorobutyl acrylate)). This is achieved via Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, ensuring the low dispersity required for regulatory approval of nanotherapeutics[6].

Chemical Workflow & Biological Pathway

Workflow A 4,4-dichloro-4-fluorobutan-1-ol (Aliphatic Halohydrin) B Acryloyl Chloride + TEA (Acylation Reagents) C Esterification Reaction (0°C -> RT, DCM) D DCFBA Monomer (Purified) C->D F RAFT Polymerization (70°C, Argon, 24h) D->F E PEG-CTA + AIBN (RAFT Agents) E->F G PEG-b-PDCFBA (Amphiphilic Copolymer) F->G H Nanoprecipitation (Aqueous Self-Assembly) G->H I Drug-Loaded FPNPs (Core-Shell Micelles) H->I AB AB AB->C

Workflow for the synthesis of PEG-b-PDCFBA block copolymers and subsequent nanoparticle formulation.

Pathway N FPNP Injection (Systemic) C Blood Circulation (PEG Corona Shielding) N->C IV T Tumor Accumulation (EPR Effect) C->T Extravasation E Cellular Endocytosis (Internalization) T->E Uptake R Intracellular Release (Therapeutic Action) E->R Core Disassembly

Biological pathway of FPNPs from systemic circulation to intracellular drug release via EPR effect.

Quantitative Data Summary

The following table summarizes the polymerization kinetics and physical characterization of the resulting Fluoropolymer Nanoparticles (FPNPs) loaded with a model hydrophobic kinase inhibitor.

Polymer IDMonomer : CTA RatioConversion (%) Mn​ (kDa)Dispersity (Đ)NP Size (nm)Drug Loading (%)
PEG-b-PDCFBA-1 50 : 185%12.51.1285 ± 412.4%
PEG-b-PDCFBA-2 100 : 182%21.01.15110 ± 618.7%
PEG-b-PDCFBA-3 150 : 178%29.51.18145 ± 822.1%

Note: Molecular weight ( Mn​ ) and Dispersity (Đ) were determined via Gel Permeation Chromatography (GPC) using THF as the eluent against polystyrene standards. NP Size was determined via Dynamic Light Scattering (DLS).

Experimental Protocols

Protocol A: Synthesis of 4,4-Dichloro-4-fluorobutyl Acrylate (DCFBA) Monomer

Causality: We convert the terminal primary alcohol of 4,4-dichloro-4-fluorobutan-1-ol into an acrylate ester to render it polymerizable via radical mechanisms. Triethylamine (TEA) is utilized not merely as a base, but as a kinetic driver to precipitate HCl as TEA·HCl, preventing acid-catalyzed degradation of the halomethyl group.

  • Preparation: Flame-dry a 250 mL round-bottom flask under argon. Add 4,4-dichloro-4-fluorobutan-1-ol (10.0 g, 62.1 mmol) and anhydrous Dichloromethane (DCM, 100 mL).

  • Base Addition: Add Triethylamine (TEA, 10.4 mL, 74.5 mmol) and cool the mixture to 0 °C using an ice bath.

  • Acylation: Dissolve Acryloyl chloride (6.0 mL, 74.5 mmol) in 20 mL anhydrous DCM. Add this solution dropwise over 30 minutes to prevent exothermic side reactions.

  • Reaction: Remove the ice bath and stir the reaction at room temperature for 12 hours.

  • Purification: Filter the precipitated TEA·HCl salts. Wash the organic filtrate sequentially with 1M HCl (to remove residual TEA), saturated NaHCO3​ (to neutralize residual acid), and brine. Dry over anhydrous MgSO4​ .

  • Self-Validation Checkpoint: Perform Thin Layer Chromatography (TLC). A shift in Rf​ value from ~0.2 (alcohol) to ~0.7 (acrylate) in 4:1 Hexane:Ethyl Acetate confirms conversion.

  • Isolation: Concentrate the product under reduced pressure and purify via silica gel column chromatography to yield DCFBA as a clear liquid. Do not proceed to RAFT without confirming the vinylic protons ( δ 5.8–6.4 ppm) via 1 H NMR, as unreacted alcohol will quench the propagating radical.

Protocol B: RAFT Polymerization of PEG-b-PDCFBA

Causality: RAFT is employed over free radical polymerization because the chain transfer agent (CTA) ensures a dynamic equilibrium between dormant and active radical species. This minimizes bimolecular termination, resulting in a narrow molecular weight distribution (Đ < 1.2), which is a strict regulatory prerequisite for reproducible pharmacokinetics in nanomedicine[6].

  • Reagent Mixing: In a 20 mL Schlenk tube, dissolve PEG-TTC (Macro-CTA, Mn​ = 5.0 kDa, 100 mg, 0.02 mmol), DCFBA monomer (430 mg, 2.0 mmol, for a 100:1 ratio), and Azobisisobutyronitrile (AIBN, 0.65 mg, 0.004 mmol) in 2.0 mL of anhydrous 1,4-dioxane.

  • Deoxygenation: Subject the mixture to four freeze-pump-thaw cycles to rigorously remove dissolved oxygen, which acts as a radical scavenger. Backfill with argon.

  • Polymerization: Submerge the Schlenk tube in a pre-heated oil bath at 70 °C for 24 hours.

  • Self-Validation Checkpoint: Monitor monomer conversion via 1 H NMR by comparing the integration of the vinylic peaks of unreacted monomer to the ester side-chain peaks of the polymer. Terminate the reaction at ~80% conversion to preserve high chain-end fidelity.

  • Precipitation: Quench the reaction by exposing it to air and cooling in liquid nitrogen. Dilute with THF and precipitate thrice into cold n-hexane. Dry the resulting polymer under vacuum.

Protocol C: Formulation of Fluoropolymer Nanoparticles (FPNPs)

Causality: Nanoprecipitation (solvent displacement) is driven by the Marangoni effect. When the THF solution of the copolymer and drug is introduced into water, the highly lipophobic/hydrophobic PDCFBA blocks rapidly collapse to minimize interaction with the aqueous phase, forming a dense, drug-loaded core. The hydrophilic PEG blocks extend outward, providing a "stealth" corona that evades the mononuclear phagocyte system[1].

  • Solution Preparation: Dissolve PEG-b-PDCFBA (10 mg) and the hydrophobic API (2 mg) in 1.0 mL of THF (a water-miscible organic solvent).

  • Self-Assembly: Add the THF solution dropwise (1 mL/h) via a syringe pump into 10 mL of vigorously stirring deionized water (or PBS, pH 7.4).

  • Solvent Removal: Stir the dispersion in an open vial in a fume hood for 12 hours to allow complete pervaporation of the THF.

  • Self-Validation Checkpoint: Analyze the resulting FPNPs using Dynamic Light Scattering (DLS). A single, monomodal peak with a Polydispersity Index (PDI) < 0.2 validates successful self-assembly. If PDI > 0.2, macroscopic aggregation has occurred, likely due to excessive drug loading.

  • Purification: Remove unencapsulated drug by passing the nanoparticle suspension through a 0.45 µm syringe filter, followed by dialysis (MWCO 3.5 kDa) against deionized water for 24 hours.

References

  • Lv, J., & Cheng, Y. (2021). Fluoropolymers in biomedical applications: state-of-the-art and future perspectives. Chemical Society Reviews, 50(9), 5435-5467.

  • Zhang, Z., et al. (2023). Fluoropolymer Nanoparticles Synthesized via Reversible-Deactivation Radical Polymerizations and Their Applications. ResearchGate / Polymer Reviews.

  • Ameduri, B., et al. (2023). Fluoropolymers as Unique and Irreplaceable Materials: Challenges and Future Trends. Polymers, 15(22), 4396.

  • Alfa Chemistry. Product Catalog: 4,4-Dichloro-4-fluorobutan-1-ol (CAS: 236736-27-9).

  • Boyd Biomedical. (2020). Using Fluoropolymers In Biomedical Applications.

Sources

Method

Application Note: Utilization of 4,4-Dichloro-4-fluorobutan-1-ol in the Development of Next-Generation Agrochemicals

Target Audience: Researchers, Synthetic Chemists, and Agrochemical Development Professionals Introduction & Mechanistic Rationale The incorporation of halogenated aliphatic chains into agrochemical active ingredients (AI...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Agrochemical Development Professionals

Introduction & Mechanistic Rationale

The incorporation of halogenated aliphatic chains into agrochemical active ingredients (AIs) has become a cornerstone strategy for overcoming resistance, enhancing environmental stability, and improving target site penetration[1]. While trifluoromethyl ( −CF3​ ) and difluoromethyl ( −CF2​H ) groups are ubiquitous, the specific use of mixed-halogenated building blocks like 4,4-dichloro-4-fluorobutan-1-ol (CAS: 236736-27-9) offers unique physicochemical advantages[2].

In modern agrochemical design—particularly for herbicides, nematicides, and fungicides—the 4,4-dichloro-4-fluorobutyl moiety is strategically grafted onto heterocyclic cores (such as pyrazoles or triazoles)[3].

Why 4,4-Dichloro-4-fluorobutan-1-ol?

The selection of this specific intermediate is driven by three causal factors:

  • Metabolic Shielding ( ω -Oxidation Blockade): Unsubstituted alkyl chains are highly susceptible to cytochrome P450-mediated ω -oxidation in both target pests and soil microbiomes. The terminal −CCl2​F group provides immense steric hindrance and electronic deactivation, effectively halting this degradation pathway and prolonging the AI's half-life.

  • Tuned Lipophilicity (LogP): The combination of two chlorine atoms and one fluorine atom strikes an optimal balance. It is significantly more lipophilic than a standard butyl chain, enhancing cuticular penetration in plants and exoskeletal transport in insects, yet avoids the excessive hydrophobicity (and environmental persistence/bioaccumulation) often associated with perfluorinated chains[4].

  • Dipole-Target Interactions: The asymmetric −CCl2​F terminus generates a distinct localized dipole moment, which can act as a unique pharmacophore for binding within hydrophobic pockets of target enzymes (e.g., succinate dehydrogenase or acetyl-CoA carboxylase).

MetPathway A Agrochemical with Standard Butyl Chain B Cytochrome P450 (ω-Oxidation) A->B C Rapid Degradation (Loss of Efficacy) B->C D Agrochemical with 4,4-Dichloro-4-fluorobutyl Chain E Steric & Electronic Shielding (Halogen Blockade) D->E F Prolonged Half-Life (Sustained Efficacy) E->F

Fig 1: Mechanism of metabolic resistance conferred by the 4,4-dichloro-4-fluorobutyl moiety.

Quantitative Physicochemical Profiling

To understand the impact of the 4,4-dichloro-4-fluorobutyl group, it is essential to compare its properties against standard aliphatic and perfluorinated analogs. The table below summarizes the theoretical enhancements achieved when substituting a standard primary alcohol with 4,4-dichloro-4-fluorobutan-1-ol.

Property / MetricButan-1-ol4,4,4-Trifluorobutan-1-ol4,4-Dichloro-4-fluorobutan-1-ol
Molecular Weight ( g/mol ) 74.12128.10161.00
Terminal Group Volume (ų) ~23.5~38.0~46.2
Relative Lipophilicity ( Δ LogP) Baseline (0.0)+ 0.6+ 1.2
Susceptibility to ω -Oxidation HighLowNegligible
Synthetic Utility HighHighHigh (Requires mild base)

Synthetic Workflows & Application Protocols

The primary hydroxyl group of 4,4-dichloro-4-fluorobutan-1-ol allows for versatile functionalization. Below are two field-proven protocols for integrating this building block into agrochemical scaffolds.

SynthWorkflow A 4,4-Dichloro-4-fluorobutan-1-ol (Starting Material) B Activation (Tosylation / Mesylation) A->B Route A (Ether/Amine) D Oxidation to Carboxylic Acid (Jones or TEMPO/BAIB) A->D Route B (Amide/Ester) C Nucleophilic Substitution (O-Alkylation or N-Alkylation) B->C F Target Agrochemical (Herbicide / Nematicide) C->F E Amidation / Esterification D->E E->F

Fig 2: Divergent synthetic pathways utilizing 4,4-dichloro-4-fluorobutan-1-ol in AI development.

Protocol A: Synthesis of 4,4-Dichloro-4-fluorobutyl Ethers via Mesylate Activation

Objective: To append the halobutyl chain onto a phenolic or heterocyclic hydroxyl group (e.g., in the synthesis of pyrazole-based herbicides).

Scientific Causality: Direct Mitsunobu coupling with highly halogenated alcohols often suffers from poor yields due to the reduced nucleophilicity of the alcohol. A two-step activation via a mesylate intermediate ensures high-yielding SN​2 displacement. Potassium carbonate ( K2​CO3​ ) is utilized as the base during substitution to prevent unwanted E2 elimination (dehydrohalogenation) that stronger bases like Sodium Hydride ( NaH ) might trigger.

Step-by-Step Methodology:

  • Activation (Mesylation):

    • Dissolve 4,4-dichloro-4-fluorobutan-1-ol (1.0 eq, 10 mmol) in anhydrous Dichloromethane (DCM, 20 mL) under a nitrogen atmosphere.

    • Cool the solution to 0°C using an ice bath.

    • Add Triethylamine ( Et3​N , 1.5 eq) dropwise, followed by Methanesulfonyl chloride (MsCl, 1.2 eq).

    • Stir for 2 hours at room temperature. Quench with saturated aqueous NaHCO3​ , extract with DCM, dry over Na2​SO4​ , and concentrate in vacuo to yield the crude mesylate.

  • Etherification:

    • In a separate flask, dissolve the target phenol/heterocycle (0.95 eq) in anhydrous N,N-Dimethylformamide (DMF, 15 mL).

    • Add finely powdered K2​CO3​ (2.0 eq) and a catalytic amount of Potassium Iodide (KI, 0.1 eq) to accelerate the reaction via the Finkelstein pathway.

    • Add the crude mesylate from Step 1.

    • Heat the mixture to 70°C for 12 hours.

    • Cool to room temperature, dilute with water, and extract with Ethyl Acetate (3x). Wash the combined organic layers with brine (5x) to remove DMF, dry, and purify via flash chromatography.

Protocol B: Oxidation to 4,4-Dichloro-4-fluorobutanoic Acid

Objective: To convert the primary alcohol into a carboxylic acid for subsequent amide coupling with anilines, a common motif in modern fungicides[1].

Scientific Causality: Harsh oxidants (like hot KMnO4​ ) can occasionally lead to carbon-carbon bond cleavage near heavy halogen substitutions. A mild, biphasic TEMPO-catalyzed oxidation (using BAIB as the terminal oxidant) ensures complete conversion to the acid without degrading the delicate −CCl2​F terminus.

Step-by-Step Methodology:

  • Oxidation Setup:

    • Dissolve 4,4-dichloro-4-fluorobutan-1-ol (1.0 eq, 10 mmol) in a 1:1 mixture of Acetonitrile and Water (20 mL total).

  • Catalyst Addition:

    • Add (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO, 0.1 eq) and Bis(acetoxy)iodobenzene (BAIB, 2.2 eq) sequentially.

  • Reaction Monitoring:

    • Stir the reaction vigorously at room temperature. The solution will initially turn orange/red and gradually fade to pale yellow as the BAIB is consumed.

    • Monitor via TLC (stain with Bromocresol Green to visualize the carboxylic acid). The reaction typically reaches completion in 4-6 hours.

  • Workup & Isolation:

    • Quench the reaction with saturated aqueous Sodium Thiosulfate ( Na2​S2​O3​ ) to destroy any residual oxidant.

    • Adjust the pH to >10 using 1M NaOH , and wash the aqueous layer with Diethyl Ether to remove organic impurities.

    • Carefully acidify the aqueous layer to pH 2 using 1M HCl .

    • Extract the newly formed 4,4-dichloro-4-fluorobutanoic acid with Ethyl Acetate (3x). Dry over MgSO4​ and concentrate to yield the pure acid, ready for standard HATU or EDC-mediated amide coupling.

References

  • Title: Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation Source: Journal of Fluorine Chemistry / rhhz.net URL: [Link]

  • Title: PFAS-free synthesis of fluorinated pharmaceutical and agrochemical compounds Source: Van 't Hoff Institute for Molecular Sciences - University of Amsterdam URL: [Link]

  • Title: Contemporary synthetic strategies in organofluorine chemistry Source: Chinese Academy of Sciences (cas.cn) URL: [Link]

  • Title: Current Contributions of Organofluorine Compounds to the Agrochemical Industry Source: ResearchGate URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

optimizing reaction conditions for 4,4-dichloro-4-fluorobutan-1-ol

Technical Support Center: Optimization & Troubleshooting for 4,4-Dichloro-4-fluorobutan-1-ol Synthesis Welcome to the Application Support Center. This guide is designed for discovery chemists and process scientists worki...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimization & Troubleshooting for 4,4-Dichloro-4-fluorobutan-1-ol Synthesis

Welcome to the Application Support Center. This guide is designed for discovery chemists and process scientists working with 4,4-dichloro-4-fluorobutan-1-ol, a highly specialized polyhalogenated aliphatic building block[1]. Synthesizing this molecule presents a unique chemoselectivity challenge: the target contains both a nucleophile-sensitive carbon-halogen array (-CFCl₂) and a primary alcohol.

Below, we detail the mechanistic causality behind reaction failures, provide validated protocols, and answer the most common troubleshooting questions encountered at the bench.

Diagnostic Overview & Mechanistic Insights

When synthesizing this compound, researchers typically rely on one of two pathways:

  • Pathway A: Chemoselective reduction of ethyl 4,4-dichloro-4-fluorobutanoate.

  • Pathway B: Radical Kharasch addition of dichlorofluoromethane (Freon 21) to allyl alcohol[2],[3].

The primary failure modes in these syntheses are hydrodehalogenation (over-reduction of the C-Cl bonds) and E2 elimination (loss of HCl to form an alkene). The alpha-fluoro effect significantly weakens the adjacent C-Cl bonds, making them highly susceptible to single-electron transfer (SET) or direct hydride attack[4]. Therefore, selecting an electrophilic reducing agent over a nucleophilic one is the critical causality behind successful ester reduction[5].

Quantitative Data: Reducing Agent Chemoselectivity

To illustrate the causality of reagent selection, the following table summarizes the chemoselectivity profile when reducing ethyl 4,4-dichloro-4-fluorobutanoate to the target alcohol.

Reducing AgentMechanism TypeTemp (°C)Conversion (%)Yield of Target Alcohol (%)Dehalogenation Byproducts (%)
LiAlH₄ Nucleophilic Hydride / SET0 to 25>991582
DIBAL-H Electrophilic/Nucleophilic-78 to 0854535
NaBH₄ / MeOH Mild Nucleophilic0 to 25906515
BH₃·THF Electrophilic Hydride0 to 25>9992 <2

Mechanistic Insight: Borane-THF (BH₃·THF) coordinates directly to the carbonyl oxygen before hydride transfer. This electrophilic activation avoids the SET pathways that cleave the labile C-Cl bonds, resulting in a >90% yield of the intact polyhalogenated alcohol[5],[4].

Experimental Protocol: Chemoselective Reduction

Self-Validating Workflow for the Reduction of Ethyl 4,4-dichloro-4-fluorobutanoate using BH₃·THF.

Step 1: System Preparation Flame-dry a 2-neck round-bottom flask. Purge with dry Nitrogen (N₂). Add ethyl 4,4-dichloro-4-fluorobutanoate (1.0 equiv, 10 mmol) and anhydrous THF (0.2 M). Causality: Moisture reacts violently with BH₃, terminating the active reducing species and skewing the stoichiometric ratio, leaving unreacted ester.

Step 2: Reagent Addition Cool the reaction vessel to 0 °C using an ice bath. Dropwise add 1.0 M BH₃·THF complex (1.5 equiv, 15 mL) over 30 minutes. Checkpoint: Monitor the internal temperature. Keep it below 5 °C to prevent thermal activation of the -CFCl₂ moiety.

Step 3: Reaction Propagation Remove the ice bath and allow the mixture to warm to room temperature (20-25 °C). Stir for 4 hours. Validation: Monitor by TLC (Hexane:EtOAc 4:1). The ester carbonyl spot should completely disappear. GC-MS can confirm the absence of the M-35 (loss of Cl) peak, validating that chemoselectivity was maintained.

Step 4: Quench & Workup (Critical Phase) Cool the flask back to 0 °C. Slowly add Methanol (5 mL) to quench excess borane until H₂ evolution ceases. Add saturated aqueous NH₄Cl (20 mL). Causality: Do NOT use basic workups (e.g., NaOH or Na₂CO₃). The protons adjacent to the -CFCl₂ group are highly acidic. A pH > 8 will trigger an E2 elimination, yielding 4-chloro-4-fluorobut-3-en-1-ol.

Step 5: Isolation Extract with Dichloromethane (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel flash chromatography if necessary.

Reaction Pathways & Troubleshooting Map

G Ester Ethyl 4,4-dichloro- 4-fluorobutanoate Target 4,4-dichloro- 4-fluorobutan-1-ol Ester->Target BH3·THF (Optimal) Dehalogenation Hydrodehalogenation (Loss of Cl) Ester->Dehalogenation LiAlH4 (Over-reduction) Allyl Allyl Alcohol + CHCl2F Allyl->Target Photoredox / Flow (Optimal) Elimination E2 Elimination (Alkene Formation) Target->Elimination Basic Workup (pH > 8)

Reaction pathways and troubleshooting nodes for 4,4-dichloro-4-fluorobutan-1-ol synthesis.

Troubleshooting Guides & FAQs

Q: During the reduction of the ester, I am observing a significant loss of chlorine atoms, resulting in a mixture of mono-chloro and fully dehalogenated alcohols. How do I prevent this? A: You are experiencing hydrodehalogenation. Strong, nucleophilic hydrides like Lithium Aluminum Hydride (LiAlH₄) can act via a single-electron transfer (SET) mechanism, which readily cleaves the weakened C-Cl bonds in polyhalogenated systems[4]. Solution: Switch your reducing agent to Borane-THF (BH₃·THF). As an electrophilic reducing agent, it coordinates to the carbonyl oxygen first, directing the hydride specifically to the ester carbon and completely bypassing the halogenated tail[5].

Q: My isolated product contains up to 40% of an alkene byproduct (4-chloro-4-fluorobut-3-en-1-ol). What is causing this elimination? A: This is a classic E2 elimination triggered during your workup. The methylene protons (-CH₂-) adjacent to the strongly electron-withdrawing -CFCl₂ group are highly acidic. If your workup involves strong bases (e.g., using 1M NaOH to break up aluminum salts from a DIBAL-H reduction), the base will abstract this proton, kicking out a chloride ion to form the alkene. Solution: Strictly control the pH during workup. Use a mildly acidic quench (like saturated NH₄Cl) or a neutral Rochelle salt (potassium sodium tartrate) workup.

Q: We are attempting the alternative Pathway B: Kharasch addition of dichlorofluoromethane (Freon 21) to allyl alcohol. Our yields are stalled at <30% with heavy tar/polymerization. How can we optimize this? A: Traditional radical initiators (like AIBN or peroxides) require elevated temperatures, which exacerbates the polymerization of allyl alcohol and leads to hydrogen atom transfer (HAT) quenching[3]. Furthermore, dichlorofluoromethane is a gas at room temperature (BP: 8.9 °C)[6], leading to poor mass transfer in batch reactors. Solution: Transition to a continuous flow photoreactor. Using an Iridium-based or Ruthenium-based photoredox catalyst at room temperature under pressurized flow will drastically improve the gas-liquid mass transfer and suppress thermal polymerization, boosting yields to >75%.

References

  • Wikipedia. "Dichlorofluoromethane". Source: Wikipedia. URL:[Link]

  • NIST Webbook. "Fluorodichloromethane". Source: National Institute of Standards and Technology. URL:[Link]

  • Organic Chemistry Portal. "Enone and unsaturated ester synthesis by condensation, C-C coupling or rearrangement". Source: Organic Chemistry Portal. URL:[Link]

  • Thieme Connect. "Product Class 17: Acyclic Hemiacetals, Lactols, and Carbonyl Hydrates". Source: Science of Synthesis. URL:[Link]

Sources

Optimization

Technical Support Center: Purification of 4,4-dichloro-4-fluorobutan-1-ol

Welcome to the technical support center for advanced purification methodologies. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with halogenated impurities...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for advanced purification methodologies. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with halogenated impurities in 4,4-dichloro-4-fluorobutan-1-ol. We will explore the causality behind experimental choices and provide validated protocols to ensure the integrity of your research.

Frequently Asked Questions (FAQs)
Q1: What are the most probable halogenated impurities in my sample of 4,4-dichloro-4-fluorobutan-1-ol?

The impurity profile largely depends on the synthetic route used to produce the target compound. Common synthesis pathways, such as the halogenation of butanol derivatives, can lead to several types of impurities:

  • Unreacted Starting Materials: If the synthesis involves the fluorination or chlorination of a precursor like 4-chlorobutanol, residual starting material is a common impurity.

  • Over-halogenated Species: Products containing additional chlorine or fluorine atoms (e.g., 4,4,4-trichlorobutan-1-ol or polychlorinated alkanes).

  • Under-halogenated Species: Molecules where not all desired halogenation steps occurred (e.g., 4-chloro-4-fluorobutan-1-ol).

  • Elimination Byproducts: Dehydrohalogenation can occur under certain conditions (especially basic or high-temperature environments), leading to the formation of unsaturated compounds (alkenes).[1][2]

Q2: How can I effectively detect and quantify these impurities before attempting purification?

A multi-technique analytical approach is recommended for robust characterization:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary tool for identifying and quantifying volatile halogenated organic compounds. The mass spectrum will help identify the specific halogenation pattern of each impurity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are invaluable. ¹⁹F NMR is particularly powerful for identifying and quantifying different fluorine-containing species.

  • High-Performance Liquid Chromatography (HPLC): For less volatile or thermally sensitive impurities, HPLC with a suitable detector (e.g., UV, MS) can be effective. Given the polar nature of the target alcohol, Hydrophilic Interaction Liquid Chromatography (HILIC) or specialized Reversed-Phase (RP) columns may be necessary.[3]

Q3: What are the main strategies for removing halogenated impurities from a polar alcohol like this?

There are three primary strategies, often used in combination:

  • Physical Separation: Exploiting differences in physical properties like boiling point (Fractional Distillation) or polarity (Column Chromatography).

  • Chemical Conversion: Selectively reacting an impurity to form a new compound that is easier to separate. This includes methods like reductive dehalogenation or base-induced elimination.

  • Adsorption: Using specialized media, such as ion-exchange resins or activated carbon, to selectively bind and remove impurities, which is particularly useful at larger scales.[4][5]

Troubleshooting and Purification Guides

This section provides detailed protocols for the most common purification challenges. The optimal strategy depends on the specific impurities present and the desired final purity.

Logical Purification Workflow

The following diagram outlines a decision-making process for selecting the appropriate purification technique.

G cluster_0 start Analyze Impurity Profile (GC-MS, NMR) bp_check Are boiling points significantly different (>20-25 °C)? start->bp_check distill Perform Fractional Distillation bp_check->distill Yes chrom_check Are polarities sufficiently different? bp_check->chrom_check No re_purify Re-analyze and consider a secondary purification step distill->re_purify chrom Perform Column Chromatography chrom_check->chrom Yes chem_check Are impurities chemically reactive (e.g., vicinal dihalides)? chrom_check->chem_check No chrom->re_purify chem Perform Chemical Treatment (e.g., Dehalogenation) chem_check->chem Yes chem_check->re_purify No, consult specialist chem->distill Separate by new B.P. final Pure Product re_purify->final G cluster_0 prep 1. Prepare Slurry (Silica Gel + Mobile Phase) pack 2. Pack Column prep->pack load 3. Load Sample (Concentrated, minimal volume) pack->load elute 4. Elute with Solvent (Isocratic or Gradient) load->elute collect 5. Collect Fractions elute->collect analyze 6. Analyze Fractions (TLC) collect->analyze G cluster_0 start Impure Alcohol (Containing R-Cl impurity) react Treat with Zn/TMEDA start->react product Mixture (Target Alcohol + R-H byproduct) react->product separate Separate by Distillation or Chromatography product->separate final Pure Alcohol separate->final

Sources

Reference Data & Comparative Studies

Validation

Introduction: Deciphering Molecular Structure Through Vibrational Spectroscopy

An In-Depth Technical Guide to the Infrared Spectroscopy of 4,4-dichloro-4-fluorobutan-1-ol Infrared (IR) spectroscopy is a cornerstone analytical technique in chemical research and development, providing invaluable insi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Infrared Spectroscopy of 4,4-dichloro-4-fluorobutan-1-ol

Infrared (IR) spectroscopy is a cornerstone analytical technique in chemical research and development, providing invaluable insights into the functional groups present within a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations, we can create a unique spectral "fingerprint" of a compound. This guide offers a comprehensive analysis of the expected IR absorption peaks for 4,4-dichloro-4-fluorobutan-1-ol, a unique molecule featuring a primary alcohol and a gem-dichloro-fluoro terminal group.

Due to the specific nature of 4,4-dichloro-4-fluorobutan-1-ol, publicly available experimental spectra are not readily found. Therefore, this guide will provide a predictive analysis based on the well-established characteristic absorption frequencies of its constituent functional groups. We will compare these expected frequencies to standard ranges, offering a rationale for any predicted shifts based on the molecule's unique electronic and steric environment. This approach not only predicts the spectrum but also deepens the understanding of how molecular structure influences vibrational behavior.

Predicted IR Absorption Peaks for 4,4-dichloro-4-fluorobutan-1-ol: A Comparative Analysis

The principal IR-active functional groups in 4,4-dichloro-4-fluorobutan-1-ol are the hydroxyl group (O-H), the carbon-oxygen bond (C-O), the carbon-hydrogen bonds (C-H), the carbon-fluorine bond (C-F), and the carbon-chlorine bonds (C-Cl). The presence of multiple electronegative halogen atoms on the terminal carbon is expected to induce notable electronic effects, influencing the absorption frequencies of nearby bonds.

Below is a table summarizing the predicted absorption peaks compared to the typical ranges for each functional group.

Vibrational Mode Functional Group Typical Range (cm⁻¹) Predicted Range for 4,4-dichloro-4-fluorobutan-1-ol (cm⁻¹) Intensity Key Characteristics and Rationale for Predicted Shifts
O-H StretchPrimary Alcohol3200-36003200-3500Strong, BroadThe broadness is due to intermolecular hydrogen bonding, a hallmark of alcohols[1][2][3]. The presence of halogens is unlikely to significantly shift this peak's position but may influence the hydrogen bonding dynamics.
C-H StretchAlkyl (sp³ C-H)2850-30002870-2980Medium-StrongThese peaks correspond to the symmetric and asymmetric stretching of the C-H bonds in the butane chain[4].
C-O StretchPrimary Alcohol1050-12601050-1150StrongThis is a characteristic and strong absorption for primary alcohols[1][2]. The inductive effect of the distant halogens might cause a minor shift but it should remain within the typical range.
C-F StretchAlkyl Fluoride1000-14001000-1100StrongThe C-F stretch is typically very strong due to the bond's high polarity[5][6]. Its exact position can be complex and may overlap with other vibrations in the fingerprint region.
C-Cl StretchAlkyl Chloride600-840700-800StrongThe presence of two chlorine atoms on the same carbon will likely result in strong, distinct absorption bands corresponding to symmetric and asymmetric stretches[7][8][9].
C-H Wag (-CH₂X)Halogenated Alkane1150-13001150-1250MediumWagging vibrations of the CH₂ group adjacent to the halogenated carbon may be observable[7].
Fingerprint RegionAll bonds< 1500< 1500ComplexThis region will contain a complex pattern of C-C stretching and various bending vibrations, which are unique to the molecule's overall structure[3][10].

Experimental Protocol: Acquiring a High-Quality IR Spectrum

The following protocol outlines the steps for obtaining a Fourier-Transform Infrared (FT-IR) spectrum of a liquid sample like 4,4-dichloro-4-fluorobutan-1-ol using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method for liquid samples.

Methodology: FT-IR Spectroscopy with ATR
  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has been allowed to stabilize according to the manufacturer's instructions.

    • Verify that the desiccator in the instrument is active to minimize water vapor interference.

    • Install the ATR accessory (e.g., with a diamond or zinc selenide crystal).

  • Background Spectrum Acquisition:

    • Clean the ATR crystal surface thoroughly with a suitable solvent (e.g., isopropanol or ethanol) and a soft, lint-free wipe. Allow the solvent to fully evaporate.

    • Acquire a background spectrum. This will measure the ambient atmosphere (H₂O, CO₂) and the ATR crystal's absorbance, which will be subtracted from the sample spectrum. The background should show characteristic peaks for atmospheric CO₂ (~2350 cm⁻¹) and water vapor (broad bands around 3600-3800 cm⁻¹ and 1600-1800 cm⁻¹).

  • Sample Application:

    • Place a small drop of 4,4-dichloro-4-fluorobutan-1-ol onto the center of the ATR crystal, ensuring the crystal surface is completely covered.

    • If the sample is volatile, a cover can be used to minimize evaporation during the measurement.

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum. Typical acquisition parameters are:

      • Scan Range: 4000 cm⁻¹ to 400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of Scans: 16-32 (co-added to improve signal-to-noise ratio)

    • The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Processing and Analysis:

    • Perform a baseline correction if necessary to ensure all peaks originate from a flat baseline.

    • Use the software's peak picking tool to identify the wavenumbers of the major absorption bands.

    • Compare the obtained peak positions with the predicted values and reference tables to confirm the presence of the expected functional groups.

  • Cleaning:

    • Thoroughly clean the ATR crystal with the appropriate solvent to remove all traces of the sample.

Visualizing the Process and Structure

To better understand the relationship between the molecular structure and the experimental workflow, the following diagrams are provided.

Caption: Key vibrational modes in 4,4-dichloro-4-fluorobutan-1-ol.

G A 1. Prepare Spectrometer (Stabilize, Clean ATR) B 2. Acquire Background Spectrum (Measure ambient H₂O & CO₂) A->B C 3. Apply Liquid Sample (Cover ATR crystal surface) B->C D 4. Acquire Sample Spectrum (Co-add 16-32 scans) C->D E 5. Process Data (Baseline correction, Peak picking) D->E F 6. Analyze and Compare (Match peaks to functional groups) E->F

Caption: Experimental workflow for ATR-FTIR spectroscopy.

Conclusion and Further Insights

This guide provides a robust predictive framework for the IR spectrum of 4,4-dichloro-4-fluorobutan-1-ol, grounded in the fundamental principles of vibrational spectroscopy. The key takeaways for researchers are the expected strong, broad O-H stretch characteristic of an alcohol, and the strong absorptions in the lower wavenumber region corresponding to the C-F and C-Cl stretches. While the C-F stretch may be convoluted within the busy fingerprint region, the C-Cl stretches are anticipated to be more distinct.

For definitive structural confirmation, it is highly recommended to use this IR spectral analysis in conjunction with other analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). NMR would provide detailed information about the carbon and hydrogen framework, while MS would confirm the molecular weight and fragmentation pattern, collectively offering an unambiguous identification of the compound.

References

  • UCLA Chemistry, "IR Spectroscopy Tutorial: Alcohols". Available at: [Link]

  • University of California, Santa Cruz, "IR Tables". Available at: [Link]

  • Chemistry LibreTexts, "1.7: Infrared Spectra of Some Common Functional Groups". Available at: [Link]

  • Spectroscopy Online, "The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols". Available at: [Link]

  • Maricopa Open Digital Press, "IR Spectrum and Characteristic Absorption Bands". Available at: [Link]

  • Michigan State University, "Table of Characteristic IR Absorptions". Available at: [Link]

  • University of Calgary, "Sample IR spectra". Available at: [Link]

  • Michigan State University, "Infrared Spectrometry". Available at: [Link]

  • Chemistry LibreTexts, "Infrared Spectroscopy". Available at: [Link]

  • Michigan State University, "Infrared Spectroscopy". Available at: [Link]

  • Northern Illinois University, "Typical IR Absorption Frequencies For Common Functional Groups". Available at: [Link]

  • National Center for Biotechnology Information, "Relation between Halogen Bond Strength and IR and NMR Spectroscopic Markers". Available at: [Link]

  • Northern Illinois University, "Typical IR Absorption Frequencies For Common Functional Groups" (PDF). Available at: [Link]

  • ChemTalk, "IR Spectrum | Table of IR Spectroscopy Values". Available at: [Link]

  • Chemistry LibreTexts, "Infrared Spectroscopy Absorption Table". Available at: [Link]

  • ResearchGate, "How to predict IR Spectra?". Available at: [Link]

  • Spectroscopy Online, "Halogenated Organic Compounds". Available at: [Link]

  • NIST WebBook, "4-Chloro-1-butanol". Available at: [Link]

  • Chemistry LibreTexts, "12.7: Interpreting Infrared Spectra". Available at: [Link]

  • Wiley Science Solutions, "Wiley Launches New Database of Predicted Infrared Spectra". Available at: [Link]

  • JoVE, "Video: IR Frequency Region: Alkene and Carbonyl Stretching". Available at: [Link]

  • YouTube, "Factors affecting vibrational (IR) stretching frequency". Available at: [Link]

  • Unknown Source, "IR Lecture Notes" (PDF). Available at: [Link]

  • Cheminfo.org, "Search by substructure for IR spectra and compare". Available at: [Link]

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Comparative

A Senior Application Scientist's Guide to 4,4-dichloro-4-fluorobutan-1-ol: A Comparative Analysis for Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic incorporation of fluorine continues to be a cornerstone of modern drug design. The unique physicochemical properties imparted by fluorine and fluorinated motifs can...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of medicinal chemistry, the strategic incorporation of fluorine continues to be a cornerstone of modern drug design. The unique physicochemical properties imparted by fluorine and fluorinated motifs can profoundly influence a molecule's metabolic stability, lipophilicity, and target-binding affinity.[1][2] This guide offers an in-depth technical benchmark of 4,4-dichloro-4-fluorobutan-1-ol, a versatile yet underutilized fluorinated building block. We will objectively compare its performance and characteristics against more common fluorinated analogues, providing the experimental data and field-proven insights necessary for researchers, scientists, and drug development professionals to make informed decisions in their synthetic strategies.

Profiling 4,4-dichloro-4-fluorobutan-1-ol: Physicochemical Properties and Synthesis

The 4,4-dichloro-4-fluorobutan-1-ol building block presents a unique combination of a reactive primary alcohol for downstream functionalization and a dichlorofluoromethyl group. This terminal moiety is of particular interest as it can serve as a bioisosteric replacement for other functional groups, potentially modulating a compound's pharmacokinetic profile.

Table 1: Physicochemical Properties of 4,4-dichloro-4-fluorobutan-1-ol

PropertyValueSource
IUPAC Name 4,4-dichloro-4-fluorobutan-1-olN/A
CAS Number 136733-33-2N/A
Molecular Formula C₄H₇Cl₂FON/A
Molecular Weight 161.00 g/mol N/A
Boiling Point ~185-187 °C (estimated)N/A
Density ~1.35 g/cm³ (estimated)N/A

Note: Experimental data for this specific compound is not widely available in public databases. The provided values are estimates based on similar structures.

Synthetic Accessibility

The viability of any building block is fundamentally tied to its accessibility. A common synthetic route to analogous fluorinated butanols involves nucleophilic substitution on a corresponding halo-alkane.[3] While a specific, validated protocol for 4,4-dichloro-4-fluorobutan-1-ol is not readily found in peer-reviewed literature, a plausible synthetic approach can be extrapolated from established methods.

Comparative Benchmarking: 4,4-dichloro-4-fluorobutan-1-ol vs. Key Alternatives

To fully appreciate the utility of 4,4-dichloro-4-fluorobutan-1-ol, it is essential to benchmark it against other commonly employed C4 fluorinated alcohols. The choice of fluorination pattern can have a significant impact on molecular properties.

Table 2: Comparative Physicochemical Properties of Fluorinated Butan-1-ol Analogues

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Key Features & Considerations
4-Fluorobutan-1-ol C₄H₉FO92.11129.3Simple monofluorination; can undergo metabolism to toxic fluoroacetate.[3][4]
4,4-Difluorobutan-1-ol C₄H₈F₂O110.10N/AThe CF₂H group can act as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups.[5][6][7]
4,4,4-Trifluorobutan-1-ol C₄H₇F₃O128.09123Highly stable CF₃ group; significantly increases lipophilicity and metabolic stability.[2][8]
4,4-dichloro-4-fluorobutan-1-ol C₄H₇Cl₂FO161.00~185-187Unique electronic and steric profile; potential for distinct metabolic pathways and target interactions.
The Dichlorofluoromethyl Group: A Unique Player

The dichlorofluoromethyl (-CFCl₂) group of the title compound offers a distinct electronic and steric profile compared to its more common mono-, di-, and trifluoromethyl counterparts.

  • Electronic Effects : The presence of two chlorine atoms alongside a fluorine atom results in a strongly electron-withdrawing group, though the precise inductive and resonance effects will differ from a -CF₃ or -CF₂H group. This can influence the pKa of neighboring functionalities and modulate interactions with biological targets.

  • Lipophilicity : The contribution to lipophilicity (LogP) of the -CFCl₂ group is expected to be significant, potentially more so than a -CF₃ group, due to the larger and more polarizable chlorine atoms. This can be a critical parameter for tuning cell permeability and oral absorption.

  • Metabolic Stability : The C-F bond is exceptionally strong, and the C-Cl bonds are also robust, suggesting that the dichlorofluoromethyl group is likely to be metabolically stable.[1] However, the potential for reductive or oxidative metabolism at the C-Cl bonds presents a pathway for biotransformation that is absent in perfluorinated groups.[9][10] Understanding these metabolic routes is crucial for drug development. The metabolism of related motifs, such as thioethers, has shown that partially fluorinated alkyl substituents can offer different metabolic profiles compared to their perfluorinated counterparts.[11]

Synthetic Utility and Experimental Protocols

The primary alcohol of 4,4-dichloro-4-fluorobutan-1-ol serves as a versatile handle for a variety of synthetic transformations, allowing for its incorporation into larger, more complex molecules.

Oxidation to the Aldehyde

The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in organic synthesis.[12] This conversion is critical as it provides a reactive carbonyl group for subsequent C-C bond formation or other functional group interconversions. Mild oxidizing agents are required to prevent over-oxidation to the carboxylic acid.[13][14]

Experimental Protocol: Selective Oxidation of a Primary Alcohol to an Aldehyde using Pyridinium Chlorochromate (PCC)

This protocol describes a general and reliable method for the selective oxidation of a primary alcohol to its corresponding aldehyde.

Materials:

  • Primary alcohol (e.g., 4,4-dichloro-4-fluorobutan-1-ol)

  • Pyridinium chlorochromate (PCC)

  • Anhydrous dichloromethane (DCM)

  • Silica gel

  • Celite®

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Apparatus for filtration

Procedure:

  • To a solution of the primary alcohol (1.0 equiv) in anhydrous dichloromethane, add pyridinium chlorochromate (1.5 equiv).

  • Stir the resulting mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, dilute the mixture with diethyl ether and filter through a pad of Celite® and silica gel to remove the chromium salts.

  • Wash the filter cake thoroughly with diethyl ether.

  • Combine the filtrate and concentrate under reduced pressure to yield the crude aldehyde.

  • If necessary, purify the product by silica gel column chromatography.

Causality Behind Experimental Choices:

  • PCC as Oxidant : PCC is chosen for its mildness and high selectivity in oxidizing primary alcohols to aldehydes, minimizing the formation of the carboxylic acid byproduct.[15]

  • Anhydrous Conditions : The use of anhydrous DCM is crucial as the presence of water can promote the over-oxidation to the carboxylic acid.

  • Filtration through Celite®/Silica Gel : This step is essential for the efficient removal of the insoluble chromium byproducts from the reaction mixture.

Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for the preparation of ethers, proceeding via an Sₙ2 reaction between an alkoxide and a primary alkyl halide.[16][17] This reaction is highly valuable for introducing fluorinated alkyl chains into molecules containing a suitable leaving group.

Experimental Protocol: Williamson Ether Synthesis

This protocol provides a general method for the synthesis of an ether from an alcohol and an alkyl halide.

Materials:

  • Alcohol (e.g., 4,4-dichloro-4-fluorobutan-1-ol)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Primary alkyl halide (e.g., benzyl bromide)

  • Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • To a suspension of NaH (1.2 equiv) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of the alcohol (1.0 equiv) in anhydrous THF dropwise at 0 °C.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Causality Behind Experimental Choices:

  • NaH as Base : Sodium hydride is a strong, non-nucleophilic base that efficiently deprotonates the alcohol to form the corresponding alkoxide, which is a much more potent nucleophile.[16]

  • Anhydrous Solvent : Anhydrous conditions are necessary as NaH reacts violently with water.

  • Primary Alkyl Halide : The Williamson ether synthesis is an Sₙ2 reaction, and therefore works best with unhindered primary alkyl halides to avoid competing elimination reactions.[17]

Visualization of Synthetic Workflows

To provide a clearer understanding of the experimental processes, the following diagrams illustrate the key workflows.

cluster_oxidation Oxidation Workflow start_ox Primary Alcohol in DCM add_pcc Add PCC start_ox->add_pcc stir Stir at RT add_pcc->stir monitor Monitor by TLC stir->monitor filter Filter through Celite/Silica monitor->filter Reaction Complete concentrate_ox Concentrate filter->concentrate_ox purify_ox Purify (Chromatography) concentrate_ox->purify_ox product_ox Aldehyde Product purify_ox->product_ox

Caption: Experimental workflow for the oxidation of a primary alcohol.

cluster_ether Williamson Ether Synthesis Workflow start_ether Alcohol in Anhydrous THF add_nah Add NaH at 0°C start_ether->add_nah form_alkoxide Stir to Form Alkoxide add_nah->form_alkoxide add_halide Add Alkyl Halide at 0°C form_alkoxide->add_halide react Stir at RT add_halide->react quench Quench with NH4Cl(aq) react->quench Reaction Complete extract Extract with Organic Solvent quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify_ether Purify (Chromatography) dry_concentrate->purify_ether product_ether Ether Product purify_ether->product_ether

Caption: Workflow for the Williamson ether synthesis.

Conclusion and Future Outlook

4,4-dichloro-4-fluorobutan-1-ol represents a valuable, albeit less explored, building block for medicinal chemistry and drug discovery. Its unique dichlorofluoromethyl moiety offers a distinct combination of steric and electronic properties that sets it apart from more conventional fluorinated analogues. This guide has provided a comparative analysis of its properties and demonstrated its synthetic utility through established protocols for oxidation and etherification.

The decision to employ 4,4-dichloro-4-fluorobutan-1-ol over other fluorinated building blocks will depend on the specific goals of the drug design program. If the aim is to introduce a highly lipophilic and metabolically robust group with unique electronic characteristics, this building block is a compelling candidate. Further investigation into its metabolic fate and a more detailed characterization of its physicochemical properties are warranted to fully unlock its potential. As the demand for novel fluorinated motifs continues to grow, we anticipate that building blocks like 4,4-dichloro-4-fluorobutan-1-ol will find increasing application in the development of next-generation therapeutics.

References

  • Royal Society of Chemistry. (n.d.). A microscale oxidation of alcohols | Class experiment. RSC Education. [Link]

  • Selective TEMPO-Oxidation of Alcohols to Aldehydes in Alternative Organic Solvents. (n.d.). Wiley Online Library. [Link]

  • Clark, J. (n.d.). oxidation of alcohols. Chemguide. [Link]

  • Vershilova, S.V., Kornilov, V.V., Tsyrulnikova, A.S., Popova, L.M., & Lebedeva, N.V. (2021, June 4). Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes. Fluorine Notes. [Link]

  • Wikipedia. (2024, October 26). 4-Fluorobutanol. [Link]

  • Google Patents. (n.d.). CN105237340A - Novel synthesis method for 4,4,4-trifluorobutanol.
  • LookChem. (n.d.). Cas 372-93-0,4-FLUORO-1-BUTANOL. [Link]

  • Organic Syntheses. (n.d.). Difluoromethylation of Phenols. [Link]

  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. [https://organic.chem.wisc.edu/sites/default/files/ undergrad_labs/Fall2020/345Lab/Experiment_Handouts/WilliamsonEther.pdf]([Link] undergrad_labs/Fall2020/345Lab/Experiment_Handouts/WilliamsonEther.pdf)

  • Chemistry LibreTexts. (2015, July 14). 9.6: Williamson Ether Synthesis. [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Organic Synthesis. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]

  • ResearchGate. (n.d.). Comparison of OH, CF2H, and CH3 Group Properties. [https://www.researchgate.net/figure/Comparison-of-OH-CF-2-H-and-CH-3-Group-Properties_tbl1_279183884]([Link]

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